N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

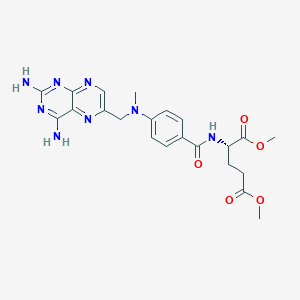

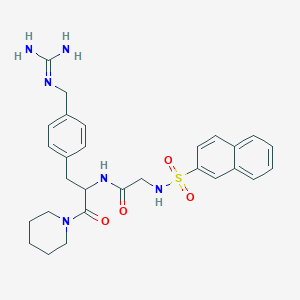

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide, also known as NGP, is a peptide compound that has been widely studied for its potential applications in scientific research. NGP is a synthetic peptide that is composed of 20 amino acids and has a molecular weight of 1030.2 g/mol.

Mechanism of Action

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide binds to the voltage-gated sodium channel Nav1.7, which is primarily expressed in sensory neurons. By binding to this channel, this compound inhibits the influx of sodium ions into the neuron, which is required for the initiation and propagation of action potentials. This inhibition leads to a reduction in the transmission of pain signals, resulting in analgesic effects.

Biochemical and Physiological Effects:

This compound has been shown to have analgesic effects in various animal models of pain. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to have anticonvulsant effects in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide in lab experiments is its specificity for Nav1.7, which allows for selective modulation of pain signaling. However, this compound is a relatively large peptide and may have limited bioavailability in vivo. Additionally, this compound may have off-target effects on other sodium channels, which could lead to unwanted side effects.

Future Directions

Future research on N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide could focus on improving its bioavailability and reducing off-target effects. Additionally, this compound could be studied for its potential use in other conditions, such as neuropathic pain and inflammatory pain. Further studies could also investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide is synthesized using solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The amino acids are protected by various chemical groups, which are removed during the synthesis process to allow for peptide bond formation. After the synthesis is complete, the peptide is cleaved from the solid support and purified using chromatography techniques.

Scientific Research Applications

N(alpha)-(2-Naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide has been used in various scientific research studies due to its ability to selectively bind to the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals, and this compound has been shown to inhibit the activity of Nav1.7, leading to a reduction in pain sensation. This compound has also been studied for its potential use in the treatment of other conditions, such as epilepsy, depression, and anxiety.

properties

CAS RN |

109273-51-0 |

|---|---|

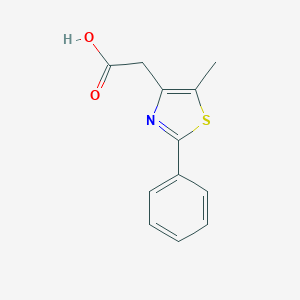

Molecular Formula |

C28H34N6O4S |

Molecular Weight |

550.7 g/mol |

IUPAC Name |

N-[3-[4-[(diaminomethylideneamino)methyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |

InChI |

InChI=1S/C28H34N6O4S/c29-28(30)31-18-21-10-8-20(9-11-21)16-25(27(36)34-14-4-1-5-15-34)33-26(35)19-32-39(37,38)24-13-12-22-6-2-3-7-23(22)17-24/h2-3,6-13,17,25,32H,1,4-5,14-16,18-19H2,(H,33,35)(H4,29,30,31) |

InChI Key |

WMTPJYLLGLWCDT-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)CN=C(N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

synonyms |

N(alpha)-(2-naphthylsulfonylglycyl)-4-guanidinomethylphenylalaninepiperidide NSGGMPP |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Benzyloxy)-1-cyanoethyl]pentanamide](/img/structure/B18563.png)